Dual Pharmacological Mechanism vs. Single-Mechanism Antimuscarinics: Sodium-Channel Blockade Differentiation
(R)-Afacifenacin (SMP-986) is the only known clinical-stage OAB compound that concurrently inhibits muscarinic receptors and blocks voltage-gated sodium channels on bladder afferent neurons [1]. In a direct comparative preclinical study, SMP-986 demonstrated superior improvement in voiding function compared to standard anti-muscarinic agents in two conscious rat models of detrusor overactivity (published in The Journal of Urology, 2008, Volume 179, Issue 4, Supplement, Page 129) [2]. In contrast, solifenacin, darifenacin, tolterodine, and oxybutynin lack any sodium-channel blocking activity, functioning solely as muscarinic receptor antagonists [3].
| Evidence Dimension | Mechanism of action (number of molecular targets engaged) |
|---|---|
| Target Compound Data | Dual mechanism: non-selective muscarinic receptor antagonism + sodium-channel blockade (Na+ channel inhibition confirmed via bladder afferent pathway inhibition) |
| Comparator Or Baseline | Solifenacin, darifenacin, tolterodine, oxybutynin: single-mechanism (muscarinic receptor antagonism only) |
| Quantified Difference | 1 additional pharmacologically relevant target (voltage-gated sodium channel) vs. zero additional targets in all comparator antimuscarinics; improved voiding function vs. anti-muscarinic agents in two rat models (qualitative superiority) |
| Conditions | Conscious rat models of detrusor overactivity (two distinct models); anesthetized dog voiding efficiency model [2] |
Why This Matters
The sodium-channel blockade component engages bladder afferent pathways not addressed by any approved antimuscarinic, potentially providing efficacy in patient populations refractory to single-mechanism therapy.
- [1] NCATS Inxight Drugs. AFACIFENACIN. National Center for Advancing Translational Sciences. Available at: https://inxight.ncats.io/drug/XQU62QZ74P View Source
- [2] Yamamoto S, Yamamoto T, Yamaguchi N, Goto N, Yamane H, Matsui K. DUAL INHIBITION OF Na+-CHANNEL AND MUSCARINIC RECEPTORS BY SMP-986 EFFICIENTLY IMPROVED VOIDING FUNCTION COMPARED TO ANTI-MUSCARINIC AGENTS IN TWO CONSCIOUS RAT MODELS OF DETRUSOR OVERACTIVITY. The Journal of Urology. 2008;179(4S):129. View Source
- [3] Zacche MM, et al. Phase II drugs that target cholinergic receptors for the treatment of overactive bladder. Expert Opin Investig Drugs. 2014 Oct;23(10):1365-74. PMID: 24899225. View Source
